An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride
An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)methanesulfonyl chloride, a member of the sulfonyl chloride family, is a significant reagent in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a methoxyphenyl moiety, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the methoxy group on the phenyl ring can influence the electronic properties and reactivity of the sulfonyl chloride group, offering specific advantages in certain synthetic applications. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and reactivity of (4-Methoxyphenyl)methanesulfonyl chloride, intended to be a valuable resource for professionals in research and drug development.
Physicochemical Properties
The following table summarizes the available quantitative data for (4-Methoxyphenyl)methanesulfonyl chloride. It is important to note that while some properties have been reported, an experimentally determined melting point is not consistently available in the literature.
| Property | Value | Source(s) |
| Molecular Formula | C8H9ClO3S | [1][2][3] |
| Molecular Weight | 220.67 g/mol | [1][2][3] |
| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg | [1][2] |
| Predicted Boiling Point | 332.7 ± 25.0 °C | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [1][2] |
| Predicted Density | 1.360 ± 0.06 g/cm³ | [4] |
| Melting Point | Not Available | [1][2] |
| CAS Number | 110661-59-1 | [2][3][4] |
Synthesis
A common synthetic route to (4-Methoxyphenyl)methanesulfonyl chloride involves a two-step process starting from 4-methoxybenzyl mercaptan.[1] The process includes the oxidation of the mercaptan to the corresponding sulfonic acid, followed by chlorination to yield the final sulfonyl chloride.
Reactivity and Applications in Drug Development
(4-Methoxyphenyl)methanesulfonyl chloride is a reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with nucleophiles, making it a versatile reagent in organic synthesis.
Key Reactions
-
Sulfonamide Formation: Reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1]
-
Sulfonate Ester Formation: Reacts with alcohols to yield sulfonate esters. This transformation is useful for converting a poor leaving group (hydroxyl) into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[1]
Applications in Medicinal Chemistry
While specific signaling pathways involving (4-Methoxyphenyl)methanesulfonyl chloride are not documented in the available literature, its utility in drug development is inferred from its chemical properties. It is used as a reagent in the preparation of (aroyl)piperazine derivatives, which have been investigated for their potential activity in the treatment of cerebral anoxia and cerebral ischemia.[4] The ability to introduce the (4-methoxyphenyl)methanesulfonyl moiety into molecules allows for the modification of their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Experimental Protocols
Proposed Protocol for Melting Point Determination
Given that this compound is a solid at room temperature, a standard melting point apparatus can be used.
-
Sample Preparation: A small amount of finely powdered (4-Methoxyphenyl)methanesulfonyl chloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]
Proposed Protocol for Boiling Point Determination
Due to its high boiling point, distillation under reduced pressure is the recommended method.
-
Apparatus Setup: A distillation apparatus suitable for high-boiling liquids is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum source.[6][7]
-
Procedure: The compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure. The flask is heated gently.[6]
-
Data Collection: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.[6]
Proposed Protocol for Density Determination of a Solid
The density of the solid can be determined by measuring its mass and volume.
-
Mass Measurement: The mass of a sample of (4-Methoxyphenyl)methanesulfonyl chloride is accurately measured using an analytical balance.[8][9]
-
Volume Measurement (by displacement): A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume is recorded. The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.[8][10]
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.[8][9]
Spectroscopic Data
At the time of this guide's compilation, experimental or reliably predicted NMR (¹H, ¹³C) and IR spectra for (4-Methoxyphenyl)methanesulfonyl chloride are not available in the public domain. For structural confirmation, it would be necessary to acquire this data experimentally.
Safety Information
(4-Methoxyphenyl)methanesulfonyl chloride should be handled with care, following standard laboratory safety procedures for sulfonyl chlorides. It is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS#:110661-59-1 | (4-Methoxyphenyl)methanesulfonyl chloride | Chemsrc [chemsrc.com]
- 3. (4-Methoxyphenyl)methanesulfonyl chloride | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZENEMETHANESULFONYL CHLORIDE, 4-METHOXY- CAS#: 110661-59-1 [chemicalbook.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. m.youtube.com [m.youtube.com]
